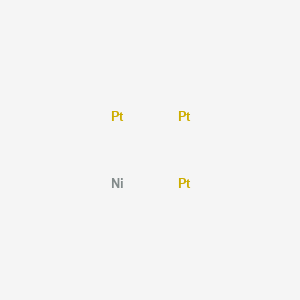
Nickel;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-platinum compounds are alloys formed by combining nickel and platinum in various ratios. These compounds are known for their unique properties, such as high catalytic activity, corrosion resistance, and thermal stability. They are widely used in various industrial applications, including catalysis, electronics, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-platinum compounds can be synthesized through several methods, including:
Co-precipitation: This involves the simultaneous precipitation of nickel and platinum salts from an aqueous solution, followed by reduction to form the alloy.
Chemical Vapor Deposition (CVD): This method involves the deposition of nickel and platinum from their respective volatile compounds onto a substrate, forming a thin film of the alloy.
Colloidal Synthesis: This involves the reduction of nickel and platinum salts in the presence of stabilizing agents to form nanoparticles of the alloy.
Industrial Production Methods:
Electrodeposition: Nickel and platinum are co-deposited from an electrolyte solution onto a conductive substrate. This method is commonly used for producing thin films and coatings.
Mechanical Alloying: This involves the mechanical mixing of nickel and platinum powders, followed by heat treatment to form a homogeneous alloy.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including:
Oxidation: The alloy can be oxidized to form nickel and platinum oxides.
Reduction: Nickel and platinum oxides can be reduced back to the metallic state using hydrogen or other reducing agents.
Hydrogenation: Nickel-platinum alloys are effective catalysts for the hydrogenation of alkenes and alkynes
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures and pressures.
Hydrogenation: Hydrogen gas in the presence of the alloy as a catalyst, typically at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Nickel oxide (NiO) and platinum oxide (PtO).
Reduction: Metallic nickel and platinum.
Hydrogenation: Saturated hydrocarbons (alkanes) from alkenes and alkynes.
Wissenschaftliche Forschungsanwendungen
Nickel-platinum compounds have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which nickel-platinum compounds exert their effects is primarily through their catalytic activity. The alloy provides active sites for the adsorption and activation of reactant molecules, facilitating various chemical reactions. For example, in hydrogenation reactions, the alloy adsorbs hydrogen gas and the unsaturated substrate, allowing the hydrogen atoms to add to the substrate, forming a saturated product .
Vergleich Mit ähnlichen Verbindungen
Nickel-platinum compounds can be compared with other similar compounds, such as:
Nickel-Palladium (Ni-Pd) Alloys: These alloys also exhibit high catalytic activity and are used in similar applications.
Nickel-Gold (Ni-Au) Alloys: These alloys are used in electronic applications due to their excellent electrical conductivity.
Platinum-Iridium (Pt-Ir) Alloys: These alloys are used in high-precision applications, such as in the production of standard weights and measures.
Eigenschaften
CAS-Nummer |
130941-30-9 |
|---|---|
Molekularformel |
NiPt3 |
Molekulargewicht |
643.9 g/mol |
IUPAC-Name |
nickel;platinum |
InChI |
InChI=1S/Ni.3Pt |
InChI-Schlüssel |
PDTCGWUDFTWMAO-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


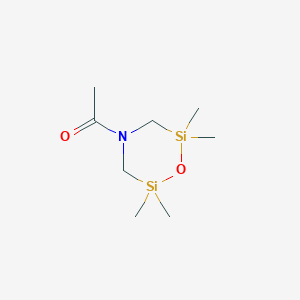
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
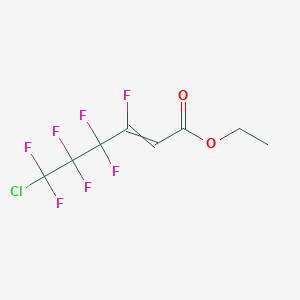
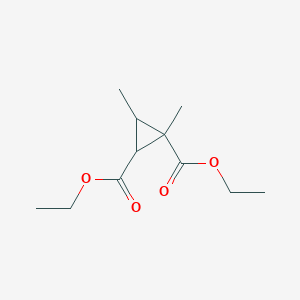
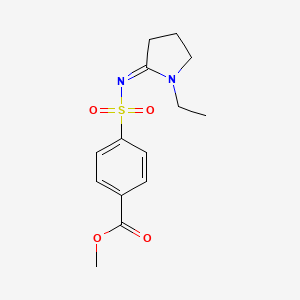
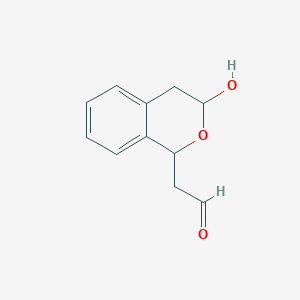
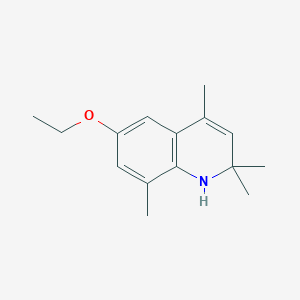
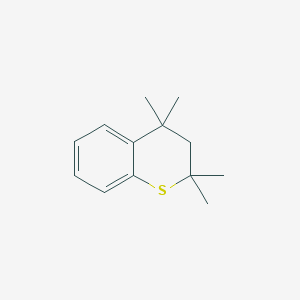
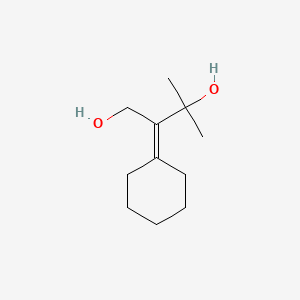

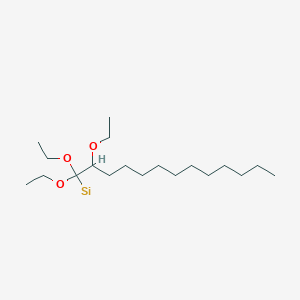
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
